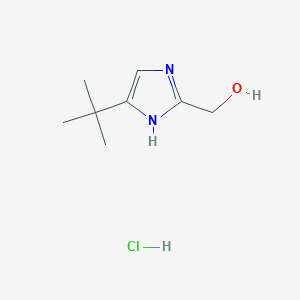![molecular formula C21H19NO4S B2823070 Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methyl-3-quinolinecarboxylate CAS No. 477847-14-6](/img/structure/B2823070.png)
Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methyl-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methyl-3-quinolinecarboxylate is a chemical compound with the CAS Number: 477847-14-6 . It has a molecular weight of 381.45 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C21H19NO4S/c1-4-26-21(24)16-12-22-17-10-9-13(2)11-15(17)19(16)27-18-8-6-5-7-14(18)20(23)25-3/h5-12H,4H2,1-3H3 . This code represents the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 496.7±45.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Wissenschaftliche Forschungsanwendungen
Synthesis of Triazoloquinoline Derivatives :
- Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methyl-3-quinolinecarboxylate is used in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives. This process involves the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate (Pokhodylo & Obushak, 2019).
Synthesis of Quinoline Derivatives with Potential Therapeutic Applications :
- The compound is involved in the synthesis of metabolites of TAK-603, a compound under clinical evaluation as a disease-modifying antirheumatic drug. This includes processes like the Friedel–Crafts reaction and Krohnke reaction, leading to novel compounds (Mizuno et al., 2006).
Development of Zinc(II)-Specific Fluorescing Agents :
- The compound plays a role in the synthesis of Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorophores used in the study of biological zinc(II). This includes processes such as demethylation and electrophilic substitution (Mahadevan et al., 1996).
Photochemical Reactions in Organic Chemistry :
- Research includes the investigation of photochemical reactions of quinoline derivatives, where ethyl 4-quinolinecarboxylate is a key compound. This research aids in understanding the behavior of these compounds under various conditions (Ono & Hata, 1987).
Synthesis of Fluoroquinolones :
- The compound is used in synthesizing hexahydropyrrolo[1,2-a]quinolones, which are precursors of [a]-fused fluoroquinolones, indicating its role in developing new pharmaceutical agents (Tsoi et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(2-methoxycarbonylphenyl)sulfanyl-6-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-4-26-21(24)16-12-22-17-10-9-13(2)11-15(17)19(16)27-18-8-6-5-7-14(18)20(23)25-3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIZEFYLPWEFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1SC3=CC=CC=C3C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2822990.png)
![N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide](/img/structure/B2822991.png)




![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2823003.png)
![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)
